molecular formula C23H17F3N6O5S B2717753 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 847190-50-5

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2717753
CAS No.: 847190-50-5
M. Wt: 546.48
InChI Key: WUPWHUOMIAYZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused tetrahydropyrimido[4,5-d]pyrimidine core with two ketone groups at positions 5 and 7. Substituents include 6,8-dimethyl groups, a 4-nitrophenyl moiety at position 2, and a thio-linked acetamide group terminating in a 4-(trifluoromethyl)phenyl ring. The thioether bridge may improve metabolic stability compared to oxygen analogs.

Properties

CAS No.

847190-50-5

Molecular Formula

C23H17F3N6O5S

Molecular Weight

546.48

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H17F3N6O5S/c1-30-19-17(21(34)31(2)22(30)35)20(29-18(28-19)12-3-9-15(10-4-12)32(36)37)38-11-16(33)27-14-7-5-13(6-8-14)23(24,25)26/h3-10H,11H2,1-2H3,(H,27,33)

InChI Key

WUPWHUOMIAYZCP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 847190-62-9 , is a complex organic molecule with significant potential in pharmaceutical applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of this compound incorporates multiple functional groups that contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The chemical formula of the compound is C20H17N7O6SC_{20}H_{17}N_{7}O_{6}S, with a molecular weight of approximately 483.5 g/mol. The structural complexity includes a pyrimidine ring fused with various functional groups such as nitrophenyl and trifluoromethyl moieties.

PropertyValue
CAS Number847190-62-9
Molecular FormulaC20H17N7O6S
Molecular Weight483.5 g/mol
Chemical StructureStructure

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrimidine derivatives often exhibit their effects through inhibition of nucleic acid synthesis or interference with enzyme activity related to DNA and RNA metabolism. Specifically, the thioacetamide group may enhance binding affinity to target proteins or enzymes involved in cell proliferation and survival pathways.

Anticancer Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of pyrimidines can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 27.6 μM to 50 μM depending on the substituents on the pyrimidine ring .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that similar thieno[2,3-d]pyrimidine derivatives possess varying degrees of antibacterial and antifungal activities:

  • Antibacterial Screening : Agar diffusion methods revealed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory and antiviral activities, common among pyrimidine derivatives. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances these activities by increasing the electron deficiency at specific sites on the molecule.

Case Studies

  • Study on Anticancer Effects : A study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives similar in structure to our compound. They reported an inhibitory activity ranging from 43% to 87% against breast cancer cells .
  • Antimicrobial Evaluation : Research by Saddik et al. focused on synthesizing thieno[2,3-d]pyrimidine derivatives and assessing their cytotoxicity against tumor cells. Their findings indicated that modifications in the chemical structure significantly impacted antimicrobial efficacy .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Spectral Data (Key Features)
Target Compound Tetrahydropyrimido[4,5-d]pyrimidine 4-Nitrophenyl, CF3-Ph, thioacetamide ~550 (estimated) N/A Not provided
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidinone Phenyl, methyl, acetyl 369.44 73 IR: 1,730 cm⁻¹ (C=O); NMR: δ 2.10 (COCH3)
2-[(Dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-2-yl Dichlorophenyl, thioacetamide 344.21 80 1H NMR: δ 7.82 (d, H-4′); LC-MS: m/z 344.21
N-(4-(5-Fluorophenyl-imidazol-4-yl)pyridin-2-yl)-thieno[3,2-d]pyrimidine acetamide Thieno[3,2-d]pyrimidine Fluorophenyl, methylthio 602.72 N/A LCMS: m/z 602.72

Key Observations

Core Diversity: The target’s fused tetrahydropyrimido-pyrimidine core distinguishes it from thieno-pyrimidine () or spiro systems (). This bicyclic system may confer rigidity, influencing binding pocket interactions .

Substituent Effects :

  • The 4-nitrophenyl group in the target contrasts with dichlorophenyl () or fluorophenyl (), offering distinct electronic profiles (nitro: stronger electron withdrawal).
  • The trifluoromethylphenyl acetamide terminus enhances lipophilicity compared to simpler phenyl or acetyl groups () .

Synthetic Efficiency : Yields for analogous thioacetamide syntheses range from 73% () to 80% (), suggesting feasible routes for the target despite its complexity.

Spectroscopic and Analytical Data

  • IR Spectroscopy : and highlight C=O stretches (~1,730 cm⁻¹) and NH/aromatic signals, consistent with the target’s acetamide and pyrimidine ketones .
  • NMR : Methyl groups (e.g., δ 2.10 in ) and aromatic splitting patterns (e.g., δ 7.82 in ) provide benchmarks for verifying the target’s substituents.
  • LC-MS : Higher molecular weights (e.g., 602.72 in ) align with the target’s estimated mass (~550–600), necessitating high-resolution MS for confirmation .

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including condensation of pyrimidine intermediates, thioether formation, and amidation. Critical steps include:

  • Thioether linkage : Reacting a pyrimidinedione intermediate with a thiol-containing precursor under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Amidation : Coupling the thioacetate intermediate with 4-(trifluoromethyl)aniline using EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC (Rf_f = 0.3–0.5 in hexane/ethyl acetate) .

Q. How can structural integrity and purity be confirmed post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 507.44) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) to detect impurities (<2%) .

Q. What solvents and conditions are optimal for solubility in biological assays?

The compound exhibits limited aqueous solubility. Use:

  • Primary solvent : DMSO (stock solutions at 10 mM).
  • Co-solvents : PEG-400 or cyclodextrin derivatives for in vitro assays .
  • Surfactants : Polysorbate 80 (0.1% v/v) to prevent aggregation in cell culture media .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for derivative synthesis?

Employ:

  • Density Functional Theory (DFT) : Calculate transition states and intermediates for key reactions (e.g., thioether formation) using Gaussian or ORCA .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to derive activation parameters (ΔH^\ddagger, ΔS^\ddagger) .
  • Isotopic labeling : Use 18^{18}O or 13^{13}C isotopes to track oxygen/carbon migration in degradation pathways .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Analog design : Synthesize derivatives with modified substituents (e.g., replace 4-nitrophenyl with 4-cyanophenyl) to assess electronic effects on bioactivity .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50_{50} values with logP and Hammett constants .
  • Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to identify critical binding interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can molecular docking predict target interactions and guide analog design?

  • Docking software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses in target proteins (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C5 and C7 positions) using MOE or Phase .
  • In silico ADMET : Predict metabolic stability (CYP450 interactions) and BBB permeability with SwissADME or ADMETLab .

Q. What methodologies assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Use DSC/TGA to determine melting points and decomposition temperatures (>200°C) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .

Q. How are metabolic pathways and metabolites identified?

  • Liver microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites with acetonitrile and analyze via UPLC-QTOF-MS .
  • Phase I metabolites : Look for hydroxylation (e.g., +16 Da) or demethylation (-14 Da) .
  • Phase II metabolites : Detect glucuronidation (+176 Da) using β-glucuronidase inhibitors .

Methodological Resources

  • Data repositories : Access crystallographic data (CCDC) and spectral libraries (NIST Chemistry WebBook) .
  • Collaborative tools : Use ICReDD’s reaction design platform for computational-experimental feedback loops .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.